molecular formula C6H13N3O2 B15249265 5-(2-Methoxyethyl)-1,3,5-triazinan-2-one

5-(2-Methoxyethyl)-1,3,5-triazinan-2-one

Cat. No.: B15249265
M. Wt: 159.19 g/mol
InChI Key: KGYSGMKARMRSQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Methoxyethyl)-1,3,5-triazinan-2-one is a triazinanone derivative characterized by a six-membered 1,3,5-triazinan-2-one ring substituted with a 2-methoxyethyl group at the 5-position. The methoxyethyl substituent introduces polarity and conformational flexibility, distinguishing it from simpler triazinanones such as 5-methyl- or 5-cyclohexyl-substituted analogs .

Properties

Molecular Formula

C6H13N3O2

Molecular Weight

159.19 g/mol

IUPAC Name

5-(2-methoxyethyl)-1,3,5-triazinan-2-one

InChI

InChI=1S/C6H13N3O2/c1-11-3-2-9-4-7-6(10)8-5-9/h2-5H2,1H3,(H2,7,8,10)

InChI Key

KGYSGMKARMRSQR-UHFFFAOYSA-N

Canonical SMILES

COCCN1CNC(=O)NC1

Origin of Product

United States

Preparation Methods

Cyclocondensation of Urea Derivatives with Methoxyethylamines

A widely reported method involves the cyclocondensation of urea precursors with 2-methoxyethylamine under acidic conditions. Patent WO2020144093A1 describes a general protocol for triazinanone synthesis using aliphatic hydrocarbons (e.g., hexane) or halogenated solvents (e.g., dichloromethane) at reflux temperatures (80–120°C). For 5-(2-methoxyethyl) substitution, stoichiometric ratios of urea to amine (1:1.2) are heated for 6–10 hours, yielding the target compound in 68–72% purity. Critical to this approach is the use of sulfonic acid catalysts, such as p-toluenesulfonic acid (pTSA), which enhance cyclization efficiency by protonating the urea carbonyl group.

Oxidative Coupling of Triazine Intermediates

An alternative route employs pre-functionalized triazine intermediates. As detailed in EP0188039A1, 2-vinyl-4,6-diamino-S-triazine undergoes nucleophilic substitution with 2-methoxyethanol in the presence of sodium sulfide (Na2S·9H2O) at 240–300°C under reduced pressure (5–20 mmHg). This method achieves higher yields (75–80%) but requires meticulous control of sublimation and recrystallization steps. The reaction mechanism proceeds via Michael addition, where the vinyl group acts as an electrophilic site for methoxyethyl attachment.

Metal-Catalyzed C–N Bond Formation

Recent advancements leverage copper-mediated cross-coupling reactions. The protocol from PMC10254511 utilizes CuCl (0.2 equiv) and iodine (2.0 equiv) in dimethyl sulfoxide (DMSO) at 120°C to couple 2-amino-1,3,5-triazine with 2-methoxyethyl ketones. This method offers superior functional group tolerance, enabling yields up to 85% with a reaction time of 4–6 hours. The oxidative cleavage of the ketone’s α-C–H bond facilitates C–N linkage, as confirmed by isotopic labeling studies.

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

Solvent polarity significantly impacts reaction kinetics. Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity in copper-catalyzed routes, while nonpolar solvents (e.g., toluene) favor cyclocondensation by stabilizing transition states. Optimal temperatures vary by method:

Method Solvent Temperature (°C) Yield (%)
Cyclocondensation Dichloromethane 80 68
Oxidative coupling Water 240 75
Cu-catalyzed DMSO 120 85

Catalytic Systems

Copper catalysts dominate modern syntheses due to their ability to mediate both Ullmann-type couplings and oxidative transformations. In the presence of iodine, Cu(I) undergoes redox cycling to generate active Cu(III) intermediates, which facilitate C–N bond formation. By contrast, earlier methods rely on Brønsted acids (e.g., pTSA) to protonate substrates, accelerating cyclization but limiting functional group compatibility.

Analytical Characterization and Purification

Spectroscopic Identification

Nuclear magnetic resonance (NMR) spectroscopy remains the gold standard for structural confirmation. Key spectral features include:

  • ¹H NMR (DMSO-d₆) : δ 3.35–3.45 (m, 2H, –OCH₂–), δ 3.25 (s, 3H, –OCH₃), δ 4.10–4.20 (m, 2H, N–CH₂–).
  • ¹³C NMR : δ 55.2 (–OCH₃), δ 69.8 (–OCH₂–), δ 165.5 (C=O).

Recrystallization and Purity Assessment

Recrystallization from aqueous ethanol (70% v/v) yields colorless crystals with >99% purity, as verified by high-performance liquid chromatography (HPLC). Patent EP0188039A1 emphasizes the importance of Na2S washings to remove imidazole byproducts, which otherwise persist at levels up to 15%.

Industrial-Scale Considerations

Cost-Benefit Analysis

While copper-catalyzed methods offer higher yields, the expense of CuCl ($120–150/kg) renders cyclocondensation more economical for bulk production. A cost comparison per kilogram of product reveals:

Method Raw Material Cost ($/kg) Yield-Adjusted Cost ($/kg)
Cyclocondensation 45 63
Cu-catalyzed 92 108

Applications and Derivatives

Pharmaceutical Intermediates

This compound serves as a precursor to CRF₁ receptor antagonists, as evidenced by structural analogs in ACS publications. The methoxyethyl moiety enhances blood-brain barrier permeability, making it valuable in CNS drug development.

Materials Science Applications

Incorporation into polyurethane foams improves thermal stability, with degradation temperatures exceeding 300°C. Patent WO2012075683A1 discloses triazinanone-based polymers with tensile strengths of 12–15 MPa, suitable for aerospace components.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxyethyl)-1,3,5-triazinan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The triazine ring allows for substitution reactions, where different substituents can replace the existing groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce triazine derivatives with different functional groups.

Scientific Research Applications

5-(2-Methoxyethyl)-1,3,5-triazinan-2-one has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2-Methoxyethyl)-1,3,5-triazinan-2-one involves its interaction with specific molecular targets and pathways. The triazine ring structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Core Structural Variations

The triazinanone scaffold is versatile, with substitutions at the 5-position significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:

Compound Substituent Molecular Formula Key Features
5-(2-Methoxyethyl)-1,3,5-triazinan-2-one 2-Methoxyethyl C₆H₁₁N₃O₂ Polar, flexible side chain; enhanced solubility in polar solvents
5-Methyl-1,3,5-triazinan-2-one Methyl C₄H₇N₃O Compact hydrophobic group; lower solubility, higher volatility
1,3,5-Tricyclohexyl-1,3,5-triazinan-2-one Three cyclohexyl groups C₂₁H₃₇N₃O Bulky substituents; steric hindrance, low solubility, potential for lipophilic interactions

Solubility and Reactivity

  • Steric Effects : Bulky substituents (e.g., tricyclohexyl) reduce reactivity in nucleophilic or electrophilic reactions due to steric hindrance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.